Mif-IN-1 -

Mif-IN-1

Catalog Number: EVT-10935674
CAS Number:
Molecular Formula: C15H13N3O5
Molecular Weight: 315.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mif-IN-1 is classified as a small molecule inhibitor targeting the MIF protein. It has been developed through synthetic chemistry methods aimed at disrupting the interaction between MIF and its receptor, CD74. This class of compounds is of significant interest in pharmacology due to their potential applications in treating diseases such as rheumatoid arthritis and systemic lupus erythematosus .

Synthesis Analysis

The synthesis of Mif-IN-1 typically involves multi-step organic reactions designed to build the molecular framework necessary for effective MIF inhibition. One notable method includes the use of a protective group strategy to prevent unwanted side reactions during synthesis.

Methods and Technical Details

  1. Initial Compound Formation: The synthesis begins with the selection of appropriate starting materials, which undergo several transformations, including coupling reactions and functional group modifications.
  2. Protective Group Strategy: A protective group, such as THP (tetrahydropyranyl), is utilized to shield reactive sites during specific reaction steps. This approach minimizes side reactions and enhances yield.
  3. Purification: After synthesis, the compound is purified using techniques like column chromatography to isolate Mif-IN-1 from by-products.
Molecular Structure Analysis

Mif-IN-1's molecular structure can be characterized by its specific arrangement of atoms that facilitates binding to the MIF protein.

Structure and Data

  • Molecular Formula: The exact molecular formula for Mif-IN-1 can vary based on synthetic modifications but typically includes elements such as carbon, hydrogen, nitrogen, and oxygen.
  • 3D Structure: The three-dimensional conformation is crucial for its interaction with the MIF protein, often analyzed using X-ray crystallography or NMR spectroscopy.

Understanding the structural features allows researchers to predict how alterations in the compound could affect its biological activity .

Chemical Reactions Analysis

The chemical reactivity of Mif-IN-1 is primarily focused on its ability to interact with MIF.

Reactions and Technical Details

  1. Binding Interactions: Mif-IN-1 binds to the active site of MIF, inhibiting its tautomerase activity, which is essential for its cytokine functions.
  2. Inhibition Mechanism: The binding affinity can be quantified using techniques such as surface plasmon resonance or fluorescence polarization assays, providing insights into the kinetics of inhibition.

These reactions highlight the compound's potential in modulating inflammatory responses through targeted inhibition of MIF activity .

Mechanism of Action

Mif-IN-1 exerts its effects by disrupting the signaling pathways initiated by MIF.

Process and Data

Upon binding to MIF, Mif-IN-1 prevents the recruitment of CD74, thereby inhibiting downstream signaling cascades that lead to inflammation. This mechanism involves:

  • Inhibition of Cytokine Release: By blocking MIF's interaction with CD74, Mif-IN-1 reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
  • Impact on Cell Survival: The inhibition also affects cell survival pathways mediated by MIF, leading to reduced macrophage activation and migration.

This dual action underscores the therapeutic potential of targeting MIF in inflammatory diseases .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Mif-IN-1 is essential for its application in drug development.

Physical and Chemical Properties

  • Solubility: The solubility profile must be characterized since it influences bioavailability.
  • Stability: Stability studies under various conditions (temperature, pH) are crucial for determining shelf life.
  • Melting Point: This property helps in assessing purity; a sharp melting point indicates a pure substance.

These properties are critical for formulating effective drug delivery systems .

Applications

Mif-IN-1 holds significant promise in scientific research and therapeutic applications.

Scientific Uses

  1. Therapeutic Development: As an inhibitor of MIF, it is investigated for treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
  2. Research Tool: It serves as a valuable tool in studying the role of MIF in various biological processes, including inflammation and immune response modulation.

The ongoing research into compounds like Mif-IN-1 reflects a growing interest in targeting cytokine pathways for therapeutic interventions .

Role of Macrophage Migration Inhibitory Factor (MIF) in Pathophysiological Mechanisms

Macrophage Migration Inhibitory Factor as a Pro-Inflammatory Cytokine in Immune Dysregulation

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine constitutively expressed and stored in cytoplasmic pools across diverse cell types, including immune cells (monocytes, macrophages, T cells), endocrine tissues, and endothelial/epithelial barriers [1] [4]. Unlike typical cytokines requiring de novo synthesis, Macrophage Migration Inhibitory Factor is rapidly secreted via non-conventional pathways in response to microbial products (e.g., lipopolysaccharide), pro-inflammatory mediators (e.g., tumor necrosis factor-α), hypoxia, or oxidative stress [1] [10]. This immediate release positions Macrophage Migration Inhibitory Factor as a critical initiator of the innate immune "alarm system," amplifying inflammation through multiple mechanisms:

  • Upregulation of Pattern Recognition Receptors: Macrophage Migration Inhibitory Factor enhances Toll-like receptor 4 (TLR4) expression on macrophages, increasing sensitivity to endotoxin and promoting downstream nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation and cytokine production [1] [9].
  • Inhibition of Apoptosis: By suppressing p53-dependent apoptosis in macrophages, Macrophage Migration Inhibitory Factor prolongs cellular survival during inflammation, enabling sustained cytokine release and tissue infiltration [1] [4].
  • Chemotactic Recruitment: Beyond inhibiting random macrophage migration, Macrophage Migration Inhibitory Factor acts as a non-cognate ligand for CXC chemokine receptors (CXCR2, CXCR4, CXCR7), directing leukocyte chemotaxis to inflammatory sites [10] [18].

Table 1: Disease-Specific Elevations of Macrophage Migration Inhibitory Factor in Immune Dysregulation

Disease CategoryKey FindingsClinical Impact
Sepsis & Septic ShockPlasma Macrophage Migration Inhibitory Factor levels >20 ng/ml correlate with mortality and organ dysfunction [4] [19].Predicts poor prognosis and severity of endotoxemia.
Rheumatoid ArthritisSynovial fluid Macrophage Migration Inhibitory Factor concentrations 5-8x higher than osteoarthritis controls [4] [32].Drives TNF-α production and synovitis; correlates with angiogenic markers (VEGF).
Autoimmune Kidney DiseaseGlomerular Macrophage Migration Inhibitory Factor overexpression in IgA nephropathy and ANCA-associated vasculitis [4] [37] [38].Promotes endothelial activation and leukocyte infiltration.
NeuroinflammationElevated cerebrospinal fluid Macrophage Migration Inhibitory Factor in Alzheimer’s disease linked to β-amyloid burden [7].Exacerbates neuronal damage via microglial IL-1β/IL-6 release.

In autoimmune contexts, Macrophage Migration Inhibitory Factor sustains pathogenic feedback loops. For example, in rheumatoid arthritis, Macrophage Migration Inhibitory Factor induces synovial fibroblasts to produce matrix metalloproteinases and vascular endothelial growth factor, accelerating joint destruction and pannus formation [4] [35]. Similarly, in systemic lupus erythematosus, Macrophage Migration Inhibitory Factor overexpression correlates with disease flares and glucocorticoid resistance, complicating treatment [4] [40].

Macrophage Migration Inhibitory Factor-Mediated Signaling Pathways in Disease Pathogenesis

Macrophage Migration Inhibitory Factor engages a complex receptor network to activate downstream signaling cascades implicated in chronic inflammation, cancer, and metabolic disorders. Key pathways include:

  • Cognate Receptor Activation: Macrophage Migration Inhibitory Factor binding to CD74 (the invariant chain of MHC-II) initiates formation of a co-receptor complex with CD44, CXCR2, CXCR4, or CXCR7. This triggers Src-family kinase phosphorylation, leading to extracellular signal-regulated kinase 1/2 (ERK1/2) and phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) activation [9] [12]. ERK1/2 signaling upregulates cytoplasmic phospholipase A2 (cPLA2), increasing prostaglandin E2 synthesis and cyclooxygenase-2 expression—critical mediators in arthritis and sepsis [1] [4].
  • NLRP3 Inflammasome Priming: Intracellular Macrophage Migration Inhibitory Factor binds vimentin, facilitating NLRP3 oligomerization and caspase-1 activation. This promotes cleavage of pro-interleukin-1β and pro-interleukin-18 into active cytokines, amplifying pyroptosis and systemic inflammation in sepsis and gout [9] [21] [22].
  • Transcriptional Regulation: Macrophage Migration Inhibitory Factor sustains NF-κB nuclear translocation by inhibiting glucocorticoid-induced expression of IκBα and MAPK phosphatase-1. In polycystic ovary syndrome, hyperandrogenism increases Macrophage Migration Inhibitory Factor, which activates NF-κB to drive interleukin-1β, interleukin-6, and tumor necrosis factor-α production in ovarian tissues [2] [31].

Table 2: Macrophage Migration Inhibitory Factor-Activated Signaling Components and Pathogenic Outcomes

Signaling ComponentActivation MechanismDownstream EffectsDisease Associations
CD74/CD44 ComplexMacrophage Migration Inhibitory Factor binding induces Src phosphorylation.ERK1/2 activation → cPLA2/PGE2 release; cell proliferation.Rheumatoid arthritis, atherosclerosis.
CXCR2/CXCR4Non-cognate ligand interaction; β-arrestin recruitment.Calcium flux → chemotaxis; ERK/PI3K survival signals.Sepsis, inflammatory cardiomyopathy.
JAB1/CSN5 InteractionCytosolic Macrophage Migration Inhibitory Factor inhibits JAB1 nuclear translocation.Stabilizes c-Jun → AP-1 activation; cell cycle progression.Cancer progression, autoimmunity.
NLRP3 InflammasomeVimentin-dependent NLRP3 oligomerization.Caspase-1 → IL-1β/IL-18 maturation; pyroptosis.Sepsis, gout, Alzheimer’s disease.

Epigenetic modifications further regulate Macrophage Migration Inhibitory Factor expression. Histone deacetylases (HDACs) suppress Macrophage Migration Inhibitory Factor transcription, while hypoxia-inducible factor-1α and NF-κB enhance it during inflammation or cancer progression [5] [13]. Notably, Macrophage Migration Inhibitory Factor’s intrinsic tautomerase activity (using D-dopachrome or phenylpyruvate substrates) remains evolutionarily conserved but dispensable for receptor signaling—a vestigial trait from bacterial homologs [1] [10] [25].

Macrophage Migration Inhibitory Factor’s Counter-Regulatory Effects on Glucocorticoid Activity

A defining feature of Macrophage Migration Inhibitory Factor is its role as a physiological antagonist of glucocorticoids, which are endogenous anti-inflammatory mediators. This counter-regulation operates via multiple tiers:

  • Biphasic Secretion Dynamics: Low physiological concentrations of glucocorticoids (e.g., cortisol) stimulate Macrophage Migration Inhibitory Factor release from macrophages and T cells, creating a pro-inflammatory feedback loop. Conversely, high therapeutic glucocorticoid doses suppress Macrophage Migration Inhibitory Factor secretion, enhancing their immunosuppressive effects [3] [6] [33].
  • Inhibition of Glucocorticoid Receptor (GR) Transrepression: Macrophage Migration Inhibitory Factor blocks GR-mediated suppression of activator protein-1 (AP-1) and NF-κB by downregulating IκBα and MAPK phosphatase-1 expression. This "override" permits sustained production of tumor necrosis factor-α, interleukin-1β, interleukin-6, interleukin-8, and nitric oxide synthase in inflamed tissues [3] [6] [34].
  • Modulation of Cell Survival Pathways: By activating PI3K/AKT and ERK1/2 cascades, Macrophage Migration Inhibitory Factor counteracts glucocorticoid-induced apoptosis in lymphocytes and macrophages. This extends leukocyte lifespan during inflammation but contributes to pathogenic cell accumulation in autoimmune diseases [1] [12].

In septic shock models, Macrophage Migration Inhibitory Factor neutralization synergizes with glucocorticoids: anti-Macrophage Migration Inhibitory Factor antibodies restore glucocorticoid sensitivity, reducing mortality from endotoxemia by dampening tumor necrosis factor-α and interleukin-1β release [6] [37]. Similarly, in rheumatoid arthritis, synovial Macrophage Migration Inhibitory Factor levels inversely correlate with glucocorticoid efficacy; high Macrophage Migration Inhibitory Factor expressers exhibit refractory synovitis [4] [34]. Therapeutic targeting of this axis (e.g., Mif-IN-1) aims to resensitize tissues to endogenous or exogenous glucocorticoids, particularly in steroid-resistant conditions like severe asthma or inflammatory bowel disease [8] [11].

Properties

Product Name

Mif-IN-1

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

InChI

InChI=1S/C15H13N3O5/c1-20-9-5-6-10(12(8-9)21-2)13(19)16-15-18-17-14(23-15)11-4-3-7-22-11/h3-8H,1-2H3,(H,16,18,19)

InChI Key

KTWBHAGQEGGQSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.